molecular formula C7H14O6 B12399043 3-O-Methyl-D-glucose-13C

3-O-Methyl-D-glucose-13C

Cat. No.: B12399043
M. Wt: 195.18 g/mol
InChI Key: RMTFNDVZYPHUEF-MPGBVKAQSA-N
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Description

3-O-Methyl-D-glucose-13C is a compound where the glucose molecule is labeled with the carbon-13 isotope at the 3-O-methyl position. This labeling is often used in scientific research to trace metabolic pathways and study biochemical processes due to the stable isotope’s non-radioactive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-D-glucose-13C involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. The specific reaction conditions may vary, but typically involve controlled environments to ensure the precise incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and verification to ensure the correct labeling and purity of the compound. This is crucial for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl-D-glucose-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-O-Methyl-D-glucose-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methyl-D-glucose-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural glucose. It interacts with glucose transporters and enzymes, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbon-13 labeling, which provides a non-radioactive and stable tracer for metabolic studies. This makes it particularly valuable in research applications where precise tracking of glucose metabolism is required .

Properties

Molecular Formula

C7H14O6

Molecular Weight

195.18 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxy(613C)hexanal

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i2+1

InChI Key

RMTFNDVZYPHUEF-MPGBVKAQSA-N

Isomeric SMILES

CO[C@H]([C@H](C=O)O)[C@@H]([C@@H]([13CH2]O)O)O

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O

Origin of Product

United States

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